molecular formula C28H25FN4O3S B2919935 N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892386-36-6

N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2919935
CAS No.: 892386-36-6
M. Wt: 516.59
InChI Key: ASOBXLSVFYZOID-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazatricyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the triazatricyclo core structure through cyclization reactions.
  • Introduction of the fluorophenyl and ethylphenyl groups via substitution reactions.
  • Attachment of the sulfanyl and acetamide groups through nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature, pressure, and time.
  • Implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazatricyclo core can be reduced to form a more saturated structure.

    Substitution: The fluorophenyl and ethylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield a carboxylic acid derivative.
  • Reduction may yield a more saturated triazatricyclo compound.
  • Substitution may yield derivatives with different functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Signaling pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide include other triazatricyclo compounds with different substituents. Examples include:

  • N-(4-methylphenyl)-2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide.
  • N-(4-ethylphenyl)-2-[[5-(2-bromophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-3-17-8-10-19(11-9-17)31-24(35)15-37-28-22-12-21-18(14-34)13-30-16(2)25(21)36-27(22)32-26(33-28)20-6-4-5-7-23(20)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOBXLSVFYZOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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